molecular formula C12H15N B015802 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 28289-54-5

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B015802
CAS RN: 28289-54-5
M. Wt: 173.25 g/mol
InChI Key: PLRACCBDVIHHLZ-UHFFFAOYSA-N
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Patent
US04132710

Procedure details

A solution of 1-methyl-4-phenyl-4-piperidinol (60.0 g, 0.314 moles, described in Example 1) in concentrated hydrochloric acid (180 ml, 2.16 moles) is heated with stirring at 100° C. for 4 hours. The resulting brown solution is evaporated to dryness and the buff residue is crystallized from isopropanol to give the title compound as the hydrochloride salt, mp 250°-252° C. (S. M. Elvain and J. C. Safranski, Jr., supra, reported mp 248°-250° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(O)[CH2:4][CH2:3]1.Cl>>[CH3:1][N:2]1[CH2:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CN1CCC(CC1)(O)C1=CC=CC=C1
Name
Quantity
180 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting brown solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the buff residue is crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1CCC(=CC1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.